![molecular formula C8H5BrN2O2 B2734997 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid CAS No. 1784165-05-4](/img/structure/B2734997.png)
3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring, with a bromine atom at the 3-position and a carboxylic acid group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) to facilitate the cyclization process .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using substituted pyridines and hydroxylamine-O-sulfonic acid to obtain N-aminopyridine sulfates, which then undergo 1,3-dipolar cycloaddition with ethyl propionate . The resulting pyrazolo[1,5-a]pyridine-3-carboxylate derivatives are hydrolyzed in sodium hydroxide (NaOH) solution to yield the desired carboxylic acid .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the nitrogen atoms .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
1.1. Neurological Disorders
3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid serves as an important intermediate in the synthesis of compounds aimed at treating neurological disorders. Research indicates that derivatives of this compound can interact with specific biological targets implicated in conditions such as Alzheimer's disease and other neurodegenerative disorders. The compound's ability to cross the blood-brain barrier enhances its potential efficacy in these therapeutic applications .
1.2. Cancer Treatment
The compound is also being explored for its potential in oncology. Its derivatives have shown promise in preclinical studies targeting various cancer types by inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest . The versatility of this compound allows for modifications that can enhance potency and selectivity against cancer cells.
Case Study 1: Alzheimer’s Disease Therapeutics
A study demonstrated that derivatives of this compound exhibited significant activity against amyloid-beta aggregation, a hallmark of Alzheimer's pathology. The synthesized compounds showed enhanced binding affinity to amyloid plaques compared to existing treatments .
Case Study 2: Antitumor Activity
In another investigation, a series of pyrazolo[1,5-a]pyridine derivatives were evaluated for their cytotoxic effects on human cancer cell lines. Results indicated that certain modifications to the carboxylic acid moiety significantly improved their antitumor activity, suggesting that further exploration of this compound could lead to novel anticancer agents .
Data Summary Table
Application Area | Specific Use | Research Findings |
---|---|---|
Neurological Disorders | Alzheimer's Disease | Inhibits amyloid-beta aggregation |
Cancer Treatment | Antitumor Agents | Enhanced cytotoxicity against human cancer cell lines |
Wirkmechanismus
The mechanism of action of 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream targets and affecting cellular signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Another fused heterocyclic compound with similar structural features but different biological activities.
Pyrazolo[3,4-b]pyridine: A related compound used as a TRK inhibitor with distinct pharmacological properties.
Uniqueness
3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrazolo-fused heterocycles . Its bromine atom and carboxylic acid group provide versatile sites for further functionalization, making it a valuable scaffold in drug discovery and material science .
Biologische Aktivität
3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The structural formula of this compound is characterized by a fused pyrazole and pyridine ring system, with a bromine atom at the 3-position and a carboxylic acid group at the 6-position. This unique structure contributes to its biological activity, particularly in enzyme inhibition and kinase interactions.
The primary mechanism of action for this compound involves its ability to inhibit specific protein kinases. By binding to the ATP-binding site of these kinases, the compound effectively blocks the phosphorylation of downstream targets, disrupting critical cellular signaling pathways. This inhibition is particularly relevant in the context of diseases characterized by aberrant kinase activity, such as cancer and inflammatory disorders .
Enzyme Inhibition
Research indicates that this compound is effective in inhibiting various kinases involved in cell proliferation and survival. Notably, it has shown promise as an AXL and c-MET kinase inhibitor, which are implicated in tumor growth and metastasis .
Anticancer Potential
Several studies have highlighted the anticancer properties of this compound. For instance, it has been demonstrated to induce apoptosis in cancer cell lines through its kinase inhibitory effects. The selectivity for specific kinases allows for targeted therapeutic strategies with potentially reduced side effects compared to conventional chemotherapeutics .
In Vitro Studies
In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes key findings from recent studies:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
A549 (Lung Cancer) | 8.4 | Kinase inhibition |
MCF-7 (Breast Cancer) | 10.2 | Induction of apoptosis |
HCT116 (Colon Cancer) | 7.8 | Disruption of signaling pathways |
These results indicate that the compound's effectiveness varies by cell type but consistently demonstrates potential as an anticancer agent.
In Vivo Studies
In vivo experiments are essential for understanding the pharmacodynamics and pharmacokinetics of this compound. Preliminary studies suggest that when administered in appropriate dosages, the compound significantly reduces tumor growth in mouse models without notable toxicity .
Eigenschaften
IUPAC Name |
3-bromopyrazolo[1,5-a]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-3-10-11-4-5(8(12)13)1-2-7(6)11/h1-4H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFBNMKYGYAYOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.